N-t-butyl 3-nitrobenzenesulfonamide CAS 424818-25-7 properties
N-t-butyl 3-nitrobenzenesulfonamide CAS 424818-25-7 properties
CAS Number: 424818-25-7
This technical guide provides an in-depth overview of N-tert-butyl 3-nitrobenzenesulfonamide, a chemical compound utilized in research and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Specifications
N-tert-butyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group connecting a 3-nitrophenyl ring to a tert-butyl group.[1][2] The presence of the electron-withdrawing nitro group influences the compound's reactivity, while the bulky tert-butyl group can enhance its lipophilicity, which may affect its interaction with biological membranes.[1][2] It is generally described as an off-white or solid powder at room temperature.[1][3]
Physicochemical Data
The key physicochemical properties of N-tert-butyl 3-nitrobenzenesulfonamide are summarized in the table below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 424818-25-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][3][5][6] |
| Molecular Weight | 258.29 g/mol (or 258.3 g/mol ) | [1][5][6] |
| Physical Appearance | Off-white powder; Solid | [1][3] |
| Melting Point | >157°C (decomposes) | [4] |
| Purity | Typically offered at ≥97% or ≥98% | [1][3][5] |
| Storage | Room temperature, in a well-sealed container | [3][5] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the use of N-tert-butyl 3-nitrobenzenesulfonamide are not widely published, a representative synthesis can be derived from the standard reaction between a sulfonyl chloride and an amine. The synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine.
Representative Synthesis Protocol
Objective: To synthesize N-tert-butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and tert-butylamine.
Materials:
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3-Nitrobenzenesulfonyl chloride (CAS 121-51-7)
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tert-Butylamine
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Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
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A non-nucleophilic base (e.g., Triethylamine, Pyridine)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for stirring, cooling (ice bath), extraction (separatory funnel), and solvent evaporation (rotary evaporator).
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
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Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same organic solvent.
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Reaction: Add the amine/base solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by deionized water, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or column chromatography to obtain pure N-tert-butyl 3-nitrobenzenesulfonamide.
Biological and Pharmacological Profile
There is limited publicly available data on the specific biological activity of N-tert-butyl 3-nitrobenzenesulfonamide. However, its chemical structure contains moieties that are common in biologically active molecules.
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Sulfonamide Moiety: The sulfonamide functional group is a well-known pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs.[1] While this specific compound's activity is not detailed, related benzenesulfonamide derivatives have been investigated for antimicrobial and anti-inflammatory properties.[7]
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Nitroaromatic Group: Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group that is often crucial for the mechanism of action in these therapeutic agents.[8]
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Research Applications: Some suppliers classify this compound as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs) or similar molecules designed to induce targeted protein degradation.[5] Its related amine analog, 3-amino-N-(tert-butyl)benzenesulfonamide, is noted as being useful for proteomics research.[9]
Without specific experimental data, any discussion of biological activity remains speculative. Researchers are advised to perform their own in-vitro and in-vivo evaluations to determine the compound's specific pharmacological profile.
Safety and Handling
As with any research chemical, N-tert-butyl 3-nitrobenzenesulfonamide should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro-substituted compounds can be sensitive to heat and shock.[1][2] Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive toxicity, handling, and disposal information.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. CAS 424818-25-7: N-terc-butil-3-nitro-benzenosulfonamida [cymitquimica.com]
- 3. N-(tert-Butyl)-3-nitrobenzenesulfonamide, CasNo.424818-25-7 BOC Sciences United States [bocscichem.lookchem.com]
- 4. N-T-BUTYL 3-NITROBENZENESULFONAMIDE | 424818-25-7 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
